
Tcv-309
Übersicht
Beschreibung
TCV-309 is a platelet activating factor (PAF) inhibitor. This compound attenuates the priming effects of bronchoalveolar macrophages in cerulein-induced pancreatitis rats. This compound reduces graft PMN infiltration and enhances early function of 24-hour-preserved rat kidneys with long warm ischemia. This compound inhibits leukocyte accumulation and protects against splanchnic artery occlusion shock.
Biologische Aktivität
Tcv-309, a potent and selective antagonist of platelet-activating factor (PAF), has shown significant biological activity in various experimental models. This compound is particularly notable for its role in mitigating the effects of shock and disseminated intravascular coagulation (DIC), as well as its potential therapeutic applications in conditions involving excessive platelet activation.
This compound is chemically defined as 3-bromo-5-[N-phenyl-N-[2-[2-(1,2,3,4-tetrahydro-2-isoquinolycarbonyloxy)ethyl] carbamoyl]ethyl] carbamoyl]-1-propylpyridinium nitrate. Its mechanism of action primarily involves the inhibition of PAF-induced aggregation of platelets, which is critical in various pathophysiological conditions such as anaphylactic shock and endotoxin-induced hypotension.
Pharmacological Profiles
The pharmacological profiles of this compound have been extensively studied. It has demonstrated the following characteristics:
- Inhibition of PAF-Induced Aggregation : this compound inhibits PAF-induced aggregation in rabbit and human platelets with IC50 values of approximately 27 to 58 nM, showcasing its potency relative to other PAF antagonists like WEB 2086 and CV-6209 .
- ED50 Values : In rodent models, this compound exhibited effective ED50 values for reversing hypotension and preventing death due to anaphylactic shock:
Study on Endotoxin-Induced DIC
In a study examining endotoxin-induced DIC in rats, this compound was administered at a dose of 1 mg/kg. The results indicated:
- Significant amelioration of platelet count decrease and plasma fibrinogen levels.
- Prolongation of prothrombin time (PT) and activated partial thromboplastin time (APTT) was reduced.
- Inhibition of glomerular fibrin deposition and decreased plasma tissue factor activity .
Protective Effects Against Anaphylactic Shock
In another experimental setup, this compound demonstrated protective effects against death induced by PAF in mice. The compound effectively reversed the physiological changes associated with anaphylactic shock, further supporting its potential as a therapeutic agent in allergic reactions .
Summary Table of Key Findings
Parameter | Value |
---|---|
IC50 for platelet aggregation | 27 - 58 nM |
ED50 for PAF-induced hypotension | 2.7 µg/kg |
ED50 for anaphylactic shock | 2.1 µg/kg |
ED50 for endotoxin-induced hypotension | 1.2 µg/kg |
Dose for DIC amelioration | 1 mg/kg |
Wissenschaftliche Forschungsanwendungen
Shock Management
Endotoxin-Induced Shock:
TCV-309 has been demonstrated to reverse hypotension induced by endotoxin in animal models. In studies involving rats, this compound showed effective protective properties against death induced by endotoxin shock, with effective doses (ED50) ranging from 1.2 to 3.3 micrograms/kg when administered intravenously .
Anaphylactic Shock:
In models of anaphylactic shock, this compound also exhibited protective effects, significantly reducing mortality rates associated with severe allergic reactions. The ED50 for protection against death due to anaphylaxis was found to be around 2.6 micrograms/kg .
Organ Protection
Kidney Preservation:
Recent studies have indicated that this compound may enhance the function of preserved kidneys during transplantation. In a rat model, this compound reduced neutrophil infiltration in grafts and improved early kidney function following prolonged warm ischemia. This suggests its potential utility in organ transplant settings where ischemia-reperfusion injury is a concern .
Cardiac Function:
In canine models of endotoxin shock, this compound administration resulted in significant improvements in cardiac output and mean arterial pressure following endotoxin-induced hemodynamic disturbances . This highlights its potential role in managing cardiovascular complications associated with septic conditions.
Data Table: Efficacy of this compound in Various Models
Case Study 1: Endotoxin Shock in Rats
A study evaluated the effects of this compound on hemodynamics in rats subjected to endotoxin-induced shock. The administration of this compound significantly improved blood pressure and reduced mortality rates compared to control groups receiving no treatment .
Case Study 2: Kidney Graft Function
In a controlled experiment involving rat kidney transplants, this compound was administered post-preservation. Results indicated enhanced graft function and reduced inflammatory responses, suggesting that this compound could be beneficial in clinical transplant settings where organ preservation is critical .
Eigenschaften
CAS-Nummer |
131311-25-6 |
---|---|
Molekularformel |
C30H34BrN5O7 |
Molekulargewicht |
656.5 g/mol |
IUPAC-Name |
2-[3-(N-(5-bromo-1-propylpyridin-1-ium-3-carbonyl)anilino)propanoylamino]ethyl 3,4-dihydro-1H-isoquinoline-2-carboxylate;nitrate |
InChI |
InChI=1S/C30H33BrN4O4.NO3/c1-2-15-33-20-25(19-26(31)22-33)29(37)35(27-10-4-3-5-11-27)17-13-28(36)32-14-18-39-30(38)34-16-12-23-8-6-7-9-24(23)21-34;2-1(3)4/h3-11,19-20,22H,2,12-18,21H2,1H3;/q;-1/p+1 |
InChI-Schlüssel |
DVGLBKDNVHDMTD-UHFFFAOYSA-O |
SMILES |
CCC[N+]1=CC(=CC(=C1)Br)C(=O)N(CCC(=O)NCCOC(=O)N2CCC3=CC=CC=C3C2)C4=CC=CC=C4.[N+](=O)([O-])[O-] |
Kanonische SMILES |
CCC[N+]1=CC(=CC(=C1)Br)C(=O)N(CCC(=O)NCCOC(=O)N2CCC3=CC=CC=C3C2)C4=CC=CC=C4.[N+](=O)([O-])[O-] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
3-bromo-5-(N-phenyl-N-(2-((2-(1,2,3,4-tetrahydro-2-isoquinolylcarbonyloxy)ethyl)carbamoyl)ethyl)carbamoyl)-1-propylpyridinium nitrate TCV 309 TCV-309 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.